Receptor Subtype Selectivity: Quantifying ZD-1611's 1000-Fold Preference for ETA Over ETB
ZD-1611 exhibits a pronounced selectivity for the ETA receptor over the ETB receptor, which is critical for dissecting the distinct pathophysiological roles of these two receptor subtypes. In competitive radioligand binding assays against human cloned receptors, ZD-1611 demonstrated a pIC50 of 8.6 ± 0.1 (IC50 ≈ 2.5 nM) at the ETA receptor, compared to a pIC50 of 5.6 ± 0.1 (IC50 ≈ 2.5 µM) at the ETB receptor [1]. This quantifiable 1000-fold difference in affinity is further supported by functional selectivity assays in pithed rats, where ZD-1611 failed to inhibit the ETB-selective agonist BQ3020-induced depressor response, confirming a functional lack of activity at the endothelial ETB receptor [1].
| Evidence Dimension | Binding Affinity (pIC50) and Functional Activity at ETA vs. ETB Receptors |
|---|---|
| Target Compound Data | Human ETA pIC50: 8.6 ± 0.1; Human ETB pIC50: 5.6 ± 0.1; No functional inhibition of BQ3020-induced depressor response in pithed rat. |
| Comparator Or Baseline | Human ETB receptor binding and functional response to ETB-selective agonist BQ3020. |
| Quantified Difference | 1000-fold selectivity for the ETA receptor based on pIC50 values; complete functional inactivity at the ETB receptor in vivo. |
| Conditions | Radioligand binding assay using human cloned ETA and ETB receptors expressed in MEL-C88 cells; In vivo pithed rat model assessing BQ3020-induced depressor response. |
Why This Matters
This high degree of selectivity ensures that in vivo effects can be attributed specifically to ETA receptor antagonism, minimizing confounding results from ETB-mediated clearance or vasodilation.
- [1] Wilson C, Hunt SJ, Tang E, Wright N, Kelly E, Palmer S, Heys C, Mellor S, James R, Bialecki R. Pharmacological profile of ZD1611, a novel, orally active endothelin ETA receptor antagonist. J Pharmacol Exp Ther. 1999 Sep;290(3):1085-91. View Source
